Lipophilicity Differentiation: XLogP3 Advantage of 1.4 Over the Des-Ethyl Analog (0.5) and Des-Amino Analog (2.0)
The target compound exhibits a computed XLogP3 of 1.4, which positions it in the optimal range for oral bioavailability according to Lipinski's Rule of Five (XLogP < 5), while providing a significant 0.9 log unit increase over the des-ethyl analog 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 = 0.5) [1]. This difference corresponds to an approximately 8-fold higher partition coefficient, predicting measurably enhanced passive membrane permeability. Conversely, the des-amino analog 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has an XLogP3 of 2.0, which is 0.6 log units higher and may increase non-specific protein binding and metabolic liability [2]. The 5-ethyl group on the target compound thus provides a lipophilicity 'sweet spot' not achievable with either comparator alone.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Des-ethyl analog (CAS 1367969-00-3): XLogP3 = 0.5; Des-amino analog (CAS 716361-89-6): XLogP3 = 2.0 |
| Quantified Difference | +0.9 log units vs des-ethyl; −0.6 log units vs des-amino |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release [1][2] |
Why This Matters
A 0.9 log unit XLogP3 increase is associated with approximately 8-fold greater octanol-water partitioning, directly impacting passive permeability and oral absorption potential, making the target compound the rational choice when balanced lipophilicity is a design requirement.
- [1] PubChem. 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid. PubChem CID 82396719. XLogP3-AA = 0.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/82396719 View Source
- [2] PubChem. 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem CID 24274768. XLogP3-AA = 2.0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24274768 View Source
